![molecular formula C20H23N3O3 B2752772 (4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2379953-47-4](/img/structure/B2752772.png)
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone, commonly known as MPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAM is a small molecule that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
MPAM acts as a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), which are widely expressed in the brain and play a critical role in cognitive function, mood regulation, and addiction. MPAM binds to a specific site on the α4β2 nAChRs, enhancing the receptor's sensitivity to acetylcholine and increasing the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action has been implicated in the cognitive-enhancing and antidepressant effects of MPAM.
Biochemical and Physiological Effects:
MPAM has been shown to have several biochemical and physiological effects, including enhancing cognitive function, improving mood, and inhibiting cancer cell growth. In preclinical studies, MPAM has been shown to improve cognitive performance in various animal models, including rats and monkeys. MPAM has also been shown to have antidepressant-like effects in animal models of depression. In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis through various mechanisms, including inhibition of the Akt/mTOR pathway and induction of endoplasmic reticulum stress.
実験室実験の利点と制限
MPAM has several advantages for lab experiments, including its small size, high potency, and selectivity for α4β2 nAChRs. MPAM has been used as a tool compound for the study of α4β2 nAChRs and their role in various physiological and pathological processes. However, MPAM also has some limitations, including its potential toxicity and off-target effects. Further studies are needed to fully understand the safety and efficacy of MPAM in various experimental settings.
将来の方向性
MPAM has several potential future directions, including its development as a therapeutic agent for neurological disorders, cancer, and other diseases. MPAM has also been used as a lead compound for the development of new drugs with improved pharmacological properties, including higher potency, selectivity, and safety. Further studies are needed to fully understand the mechanism of action and potential clinical applications of MPAM.
合成法
MPAM can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carboxylic acid, followed by deprotection of the pyridine moiety. Another method involves the reaction of 4-(4-bromophenyl)morpholine with 3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl chloride, followed by deprotection of the pyridine moiety. Both methods have been reported to yield MPAM in good yields.
科学的研究の応用
MPAM has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPAM has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD). In cancer research, MPAM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In drug discovery, MPAM has been used as a lead compound for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
(4-morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(17-3-5-18(6-4-17)22-8-10-25-11-9-22)23-13-16(14-23)15-26-19-2-1-7-21-12-19/h1-7,12,16H,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVBAUTSNZFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)COC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}phenyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

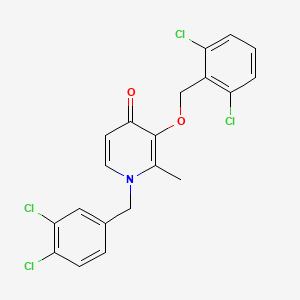
amine](/img/structure/B2752690.png)
![1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2752691.png)
![1,7-dimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2752693.png)
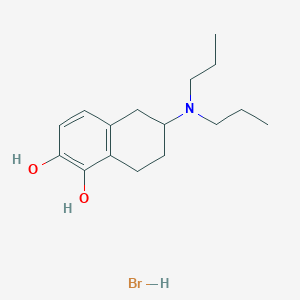
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2752696.png)

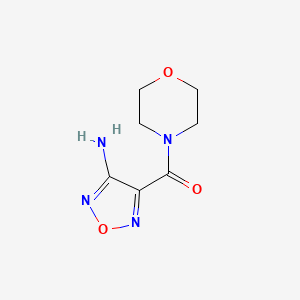

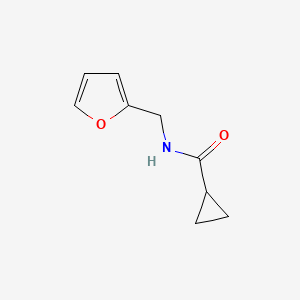
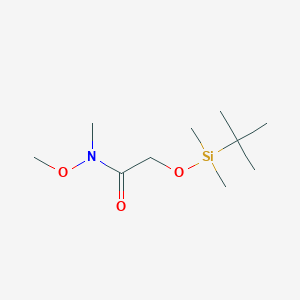
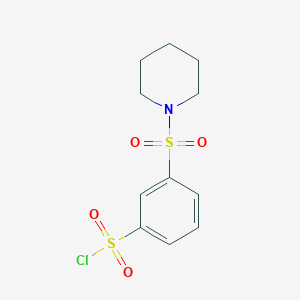
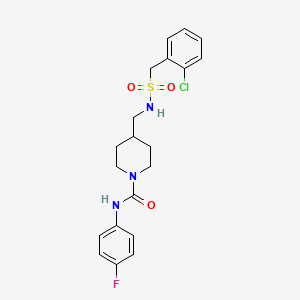
![methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate](/img/structure/B2752710.png)